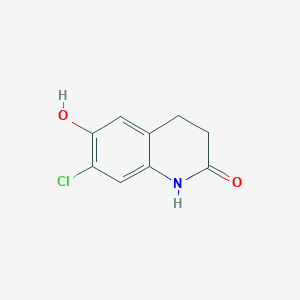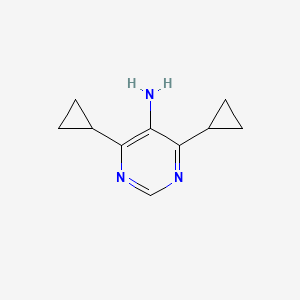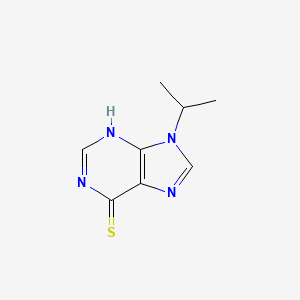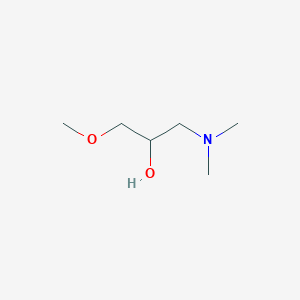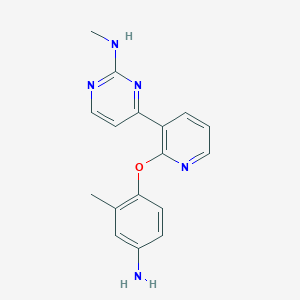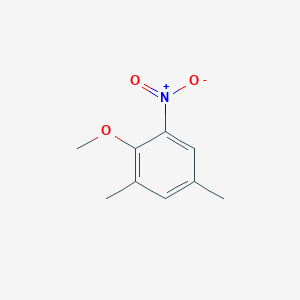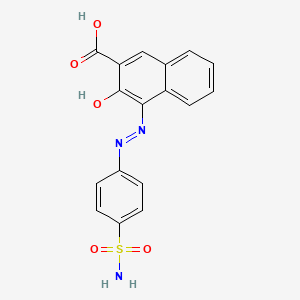
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid is an azo dye compound known for its vibrant color properties. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textiles, cosmetics, and biological staining.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the final azo dye compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthoic acid moiety.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in biological staining to highlight structures in microscopic studies.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Mécanisme D'action
The mechanism of action of 4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound’s ability to bind to proteins and nucleic acids makes it useful in staining and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-aminophenyl)diazenyl]benzenesulfonic acid
- 4-[(E)-(4-{[2-(dimethylamino)ethyl]amino}-1-naphthyl)diazenyl]benzenesulfonic acid hydrochloride
Uniqueness
4-((4-(Aminosulfonyl)phenyl)diazenyl)-3-hydroxy-2-naphthoic acid is unique due to its specific structural features, such as the presence of both the azo group and the naphthoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
65624-36-4 |
|---|---|
Formule moléculaire |
C17H13N3O5S |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
3-hydroxy-4-[(4-sulfamoylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H13N3O5S/c18-26(24,25)12-7-5-11(6-8-12)19-20-15-13-4-2-1-3-10(13)9-14(16(15)21)17(22)23/h1-9,21H,(H,22,23)(H2,18,24,25) |
Clé InChI |
NBQJKNSAKITVLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


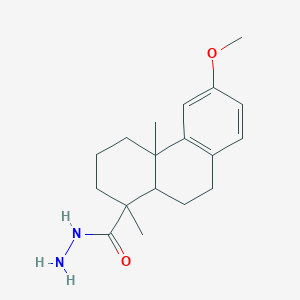
![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine](/img/structure/B13986480.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)
![9-[(2-Bromophenyl)methylidene]fluorene](/img/structure/B13986495.png)
